![molecular formula C18H20N2O3 B5515225 4-(cyclopentyloxy)-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B5515225.png)
4-(cyclopentyloxy)-N'-[(5-methyl-2-furyl)methylene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(cyclopentyloxy)-N'-[(5-methyl-2-furyl)methylene]benzohydrazide is a useful research compound. Its molecular formula is C18H20N2O3 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.14739250 g/mol and the complexity rating of the compound is 413. The solubility of this chemical has been described as 1.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Research into compounds structurally related to 4-(cyclopentyloxy)-N'-[(5-methyl-2-furyl)methylene]benzohydrazide has focused on their synthesis and potential biological activities. For example, studies have explored the synthesis of benzohydrazide derivatives and their subsequent evaluation for various biological activities, including antimicrobial and anti-inflammatory properties. These compounds are synthesized through complex chemical reactions involving multiple steps, each critical for achieving the desired product with specific biological activities.
Synthesis Techniques : The synthesis of benzohydrazide derivatives, which share a structural similarity with this compound, involves intricate organic synthesis techniques. These processes often include the formation of hydrazide groups and the introduction of specific functional groups that may influence the compound's biological activity (Sarshira et al., 2016).
Biological Evaluation : Once synthesized, these compounds undergo a series of biological evaluations to determine their potential as therapeutic agents. This includes testing for antimicrobial and anti-inflammatory effects, where compounds are assessed against a variety of bacterial strains and inflammation models to identify promising candidates for further development (J. Sambrajyam et al., 2022).
Chemical Structure and Properties
The structural analysis of benzohydrazide derivatives offers insights into their chemical behavior and potential interactions with biological targets. Crystallography studies help elucidate the molecular configuration, including bond angles and planarity, which are crucial for understanding how these compounds interact at the molecular level, potentially leading to biological activity.
- Crystal Structure Analysis : The determination of the crystal structure of benzohydrazide compounds provides valuable information on their molecular geometry and potential interaction sites for biological molecules. Such analyses reveal the planarity of the molecular structure and the spatial arrangement of functional groups, which are essential factors in drug design and development (Meng et al., 2014).
Propriétés
IUPAC Name |
4-cyclopentyloxy-N-[(E)-(5-methylfuran-2-yl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-13-6-9-17(22-13)12-19-20-18(21)14-7-10-16(11-8-14)23-15-4-2-3-5-15/h6-12,15H,2-5H2,1H3,(H,20,21)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSQDEQCTOSDHM-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)C2=CC=C(C=C2)OC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)C2=CC=C(C=C2)OC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49822003 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
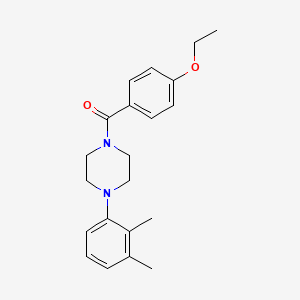
![(4S)-1-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5515146.png)
![N-({N'-[(E)-(4-Bromophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B5515148.png)
![4-chloro-N-[(4-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B5515156.png)
![6-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5515162.png)
![1-(1,2,3-benzothiadiazol-5-yl)-3-[2-(cyclohexen-1-yl)ethyl]urea](/img/structure/B5515174.png)
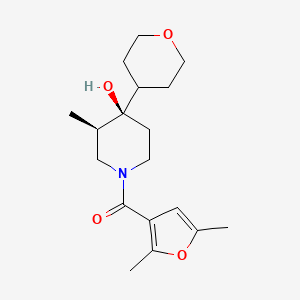
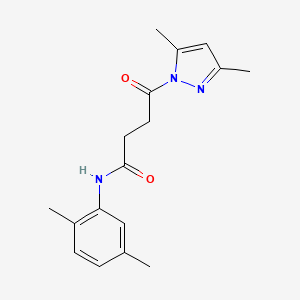


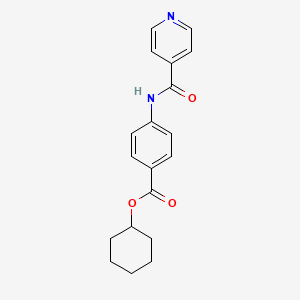
![7-ethyl-2,3-dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B5515208.png)
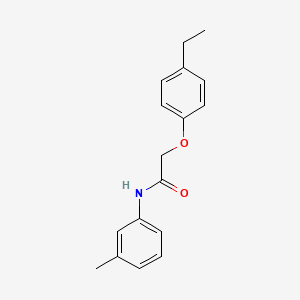
![[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester](/img/structure/B5515234.png)
